molecular formula C9H10BrFO2 B8202510 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene

1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene

Cat. No. B8202510
M. Wt: 249.08 g/mol
InChI Key: CTTGPPRRNKFFME-UHFFFAOYSA-N
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Description

1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene is a useful research compound. Its molecular formula is C9H10BrFO2 and its molecular weight is 249.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic Properties : 1-bromo-3-fluorobenzene, a compound with a similar structure, shows molecular geometry and vibrational frequencies akin to benzene, influenced by the presence of bromine and fluorine atoms (D. Mahadevan et al., 2011).

  • Synthesis and Radiochemistry : The synthesis of related compounds like 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene has been achieved, yielding radiochemically pure compounds with specific activities, useful in radiochemistry applications (Theodore S. T. Wang et al., 1993).

  • Palladium-Catalyzed Reactions : Palladium-catalyzed carbonylative reactions of similar compounds, such as 1-bromo-2-fluorobenzenes, effectively combine carbonylation and nucleophilic substitution to produce heterocycles (Jianbin Chen et al., 2014).

  • Improved Synthesis Techniques : Advances in synthesis methods have led to improved yields and confirmation of the structure for related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene (Song Yan-min, 2007).

  • Ring Expansion Reactions : Studies on compounds like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene have demonstrated ring expansion capabilities through reactions with alkynes, yielding hexaethylbenzenes (Tomohiro Agou et al., 2015).

  • Selective Ortho-Metalation : Selective ortho-metalation of compounds like 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene with Knochel-Hauser base and various electrophiles has shown good yields, including Negishi coupling applications (M. Baenziger et al., 2019).

  • Photodissociation Studies : The photodissociation of similar compounds like 1-bromo-3-fluorobenzene at specific wavelengths has shown significant changes in energy distribution and anisotropy parameters, useful in photochemical studies (Xi-Bin Gu et al., 2001).

  • Electrochemical Fluorination : Electrochemical fluorination studies have involved the formation of various halogenated compounds, including difluorobenzene, from halobenzenes (Hirohide Horio et al., 1996).

properties

IUPAC Name

1-bromo-3-(dimethoxymethyl)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTGPPRRNKFFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC(=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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